molecular formula C7H5ClN2O B11913296 2-Chlorobenzo[d]oxazol-5-amine

2-Chlorobenzo[d]oxazol-5-amine

Cat. No.: B11913296
M. Wt: 168.58 g/mol
InChI Key: CIXLYYSHJSGTHD-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family It is characterized by a benzene ring fused with an oxazole ring, where the oxazole ring contains both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]oxazol-5-amine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. This reaction forms an intermediate, which is then cyclized to produce the desired oxazole derivative . The reaction conditions often include heating and the use of solvents such as acetonitrile or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

2-Chlorobenzo[d]oxazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 5-Chlorobenzo[d]oxazol-2-amine

Uniqueness

2-Chlorobenzo[d]oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications in various fields .

Biological Activity

2-Chlorobenzo[d]oxazol-5-amine is an organic compound characterized by a unique structural configuration, featuring a chlorine atom at the 2-position of a benzene ring and an amino group at the 5-position of an oxazole ring. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C_7H_6ClN_2O, with a molecular weight of 194.62 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which play a significant role in its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against several bacterial strains and fungi, demonstrating efficacy particularly against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Bacillus subtilis32
Escherichia coli>128
Candida albicans64

These results suggest that while the compound shows limited activity against Gram-negative bacteria, it maintains effectiveness against specific Gram-positive strains and fungi .

Anticancer Activity

Studies have also explored the potential of this compound as an anticancer agent . It has been shown to inhibit tumor cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism involves interaction with specific molecular targets that modulate signaling pathways related to cell growth and apoptosis.

Cancer Cell Line IC50 (µM)
MCF-712.4
A54915.8
HepG210.6

These findings indicate that the compound may selectively induce cytotoxic effects on cancer cells while sparing normal cells in some cases .

The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors within cells. Notably, it may act as an inhibitor of tyrosine kinases, which are critical in various signaling pathways involved in cell proliferation and survival. The interaction with these molecular targets can lead to alterations in cellular processes such as inflammation and apoptosis .

Case Studies

  • Antimicrobial Efficacy Study : A study examined the antimicrobial effects of various derivatives of benzoxazole, including this compound. The results indicated that while many compounds had limited antibacterial activity, this specific compound showed a selective inhibitory effect against certain Gram-positive bacteria and fungi, paving the way for further development as an antimicrobial agent .
  • Anticancer Research : In a series of experiments focusing on cancer cell lines, this compound was found to significantly reduce cell viability in MCF-7 cells through apoptosis induction mechanisms. This suggests its potential role as a lead compound for developing new anticancer therapies .

Properties

IUPAC Name

2-chloro-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXLYYSHJSGTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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